2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid
Description
2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a trifluoromethoxy phenyl group at the 4-position and an acetic acid moiety at the 1-position. Its molecular formula is C₁₁H₈F₃N₃O₄, with a molecular weight of 303.20 g/mol. The acetic acid group provides a polar functional site for further chemical modifications or salt formation.
Properties
IUPAC Name |
2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O4/c12-11(13,14)21-8-3-1-7(2-4-8)16-6-15-17(10(16)20)5-9(18)19/h1-4,6H,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUYWACTVDKDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN(C2=O)CC(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133716 | |
| Record name | 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860612-21-1 | |
| Record name | 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860612-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is steroid sulfatase , an enzyme involved in the metabolism of steroid hormones. The inhibition of this enzyme can have significant effects on the body’s hormonal balance, potentially impacting a variety of physiological processes.
Mode of Action
The compound interacts with its target, steroid sulfatase, by binding to the active site of the enzyme, thereby inhibiting its activity. This prevents the enzyme from carrying out its normal function of metabolizing steroid hormones, leading to an accumulation of these hormones in the body.
Biochemical Analysis
Biochemical Properties
2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s therapeutic potential and its mechanism of action in biological systems.
Cellular Effects
The effects of 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can influence gene expression, leading to the upregulation or downregulation of specific genes associated with cellular metabolism and immune function. These cellular effects highlight the compound’s potential as a therapeutic agent in treating inflammatory and autoimmune diseases.
Molecular Mechanism
At the molecular level, 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid have been studied over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have shown that the compound can maintain its biological activity, making it a viable candidate for therapeutic applications
Dosage Effects in Animal Models
The effects of 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, some adverse effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings underscore the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound can also affect metabolic flux, altering the levels of various metabolites within cells. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, where it can exert its biological effects. Additionally, binding proteins can sequester the compound in certain tissues, affecting its overall distribution and bioavailability.
Subcellular Localization
The subcellular localization of 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular metabolism and energy production.
Biological Activity
The compound 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid (CAS No. 866149-42-0) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 284.20 g/mol. The structure features a triazole ring, an acetic acid moiety, and a trifluoromethoxy group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.20 g/mol |
| CAS Number | 866149-42-0 |
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The triazole ring is known to interact with cellular targets involved in cancer progression. It may inhibit key enzymes or signaling pathways that are crucial for tumor growth.
Antimicrobial Activity
Triazole compounds have also been studied for their antimicrobial effects. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial activity.
Case Studies
- Study on Glioma Cell Lines : A derivative of this compound was evaluated for its effects on rat and human glioma cell lines. The results demonstrated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Screening : In a comparative study involving various triazole derivatives, compounds with similar structural features were tested against a range of bacterial strains. The results indicated moderate to high antibacterial activity, suggesting potential therapeutic applications in treating infections .
Research Findings
Research has shown that modifications to the triazole structure can yield compounds with enhanced biological activity. For example:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry for several reasons:
- Antimicrobial Activity: Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethoxy group enhances the lipophilicity and bioavailability of the compound, making it effective against various bacterial strains and fungi .
- Anticancer Properties: Research has demonstrated that triazole compounds can inhibit tumor growth. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit specific cancer cell lines .
- Anti-inflammatory Effects: Some studies suggest that triazole derivatives can modulate inflammatory responses. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Agricultural Applications
The potential use of this compound extends into agricultural chemistry:
- Fungicides: Triazole compounds are widely used as fungicides due to their ability to inhibit fungal sterol biosynthesis. This compound could serve as a lead structure for developing new fungicides that target resistant strains of fungi .
- Plant Growth Regulators: There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased crop yields.
Material Science
In material science, the unique properties of this compound open avenues for innovative applications:
- Polymer Chemistry: The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. Research is exploring how these compounds can be utilized in creating advanced materials with specific functionalities .
- Nanotechnology: Triazole derivatives have been investigated for their role in nanotechnology applications, particularly in drug delivery systems where they can facilitate targeted delivery due to their ability to form stable complexes with various drugs .
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
- Lipophilicity and Bioavailability : The ethyl ester derivatives (e.g., CAS 5103-93-5) exhibit higher lipophilicity compared to the acetic acid form, favoring membrane permeability but requiring metabolic activation (ester hydrolysis) .
- Substituent Effects: Trifluoromethoxy group: Enhances metabolic stability due to resistance to oxidative degradation compared to non-fluorinated analogues .
- Biological Activity: Phenoxyacetic acid derivatives (e.g., compounds in ) demonstrate antioxidant activity linked to electron-donating substituents, whereas the target compound’s electron-withdrawing trifluoromethoxy group may reduce such effects . Complex triazolone-quinolone hybrids (e.g., 7a and 7b in ) show broad-spectrum antimicrobial activity, suggesting that the target compound’s acetic acid group could be modified for similar applications .
Toxicity Considerations
- Compounds with chloro and difluoromethyl substituents (e.g., glycol ethers in ) are associated with higher toxicity, whereas the trifluoromethoxy group in the target compound may offer a safer profile pending toxicological validation .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
